molecular formula C13H13ClN2O3S B2419350 4-chloro-3-ethoxy-N-pyridin-3-ylbenzenesulfonamide CAS No. 873680-49-0

4-chloro-3-ethoxy-N-pyridin-3-ylbenzenesulfonamide

Cat. No. B2419350
CAS RN: 873680-49-0
M. Wt: 312.77
InChI Key: TYYMKZZPQJHJPY-UHFFFAOYSA-N
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Description

4-chloro-3-ethoxy-N-pyridin-3-ylbenzenesulfonamide is a chemical compound that belongs to the sulfonamide family. It is a white to off-white powder that is soluble in water and organic solvents. The compound is also known as CPYB or CPYBS and has been used in various scientific research applications.

Mechanism of Action

The mechanism of action of 4-chloro-3-ethoxy-N-pyridin-3-ylbenzenesulfonamide involves the inhibition of the activity of certain enzymes known as kinases. Kinases play a crucial role in cell division and growth. By blocking the activity of these enzymes, the compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-3-ethoxy-N-pyridin-3-ylbenzenesulfonamide have been studied extensively. The compound has been shown to have a selective inhibitory effect on certain kinases, which makes it a promising candidate for the development of new cancer drugs. The compound has also been shown to have low toxicity in animal studies, which is an important factor in drug development.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-3-ethoxy-N-pyridin-3-ylbenzenesulfonamide in lab experiments include its selectivity for certain kinases, its low toxicity, and its ability to inhibit the growth of cancer cells. The limitations of using the compound include its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 4-chloro-3-ethoxy-N-pyridin-3-ylbenzenesulfonamide. One area of research is the development of new cancer drugs that target specific kinases. Another area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Finally, further studies are needed to understand the full range of biochemical and physiological effects of the compound.

Synthesis Methods

The synthesis of 4-chloro-3-ethoxy-N-pyridin-3-ylbenzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-ethoxypyridine in the presence of a base. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

4-chloro-3-ethoxy-N-pyridin-3-ylbenzenesulfonamide has been used in various scientific research applications. One of the main areas of research is the development of new drugs for the treatment of cancer. The compound has been shown to inhibit the growth of cancer cells by blocking the activity of certain enzymes involved in cell division.

properties

IUPAC Name

4-chloro-3-ethoxy-N-pyridin-3-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3S/c1-2-19-13-8-11(5-6-12(13)14)20(17,18)16-10-4-3-7-15-9-10/h3-9,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYMKZZPQJHJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CN=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-3-ethoxy-N-pyridin-3-ylbenzenesulfonamide

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